Thr-Gly is a dipeptide consisting of the amino acids threonine (Thr) and glycine (Gly). It is a common motif found in various proteins across diverse organisms, including bacteria, fungi, insects, and mammals. [, , , , ]
One prominent example is its presence in the period (per) gene of Drosophila melanogaster, where it forms a polymorphic repeat region. [, , , , , , , ] This repetitive region has been implicated in the temperature compensation of the circadian clock, a phenomenon crucial for maintaining a stable circadian period across different temperatures. [, , , , , ]
Beyond Drosophila, Thr-Gly repeats have been identified in clock genes of other organisms, suggesting a potentially conserved role in circadian rhythm regulation. [] The dipeptide is also found in other proteins, including aspartic peptidases, where it forms a part of the catalytic site and contributes to the enzyme's unique conformation. []
H-Threonine-Glycine Hydrochloride can be synthesized through various methods, primarily involving solid-phase peptide synthesis or solution-phase synthesis techniques. The amino acids threonine and glycine can be sourced from natural protein hydrolysates or produced synthetically.
H-Threonine-Glycine Hydrochloride is classified as a dipeptide, which is a type of peptide consisting of two amino acids linked by a peptide bond. It falls under the broader category of bioactive peptides that have implications in nutrition and therapeutics.
The synthesis of H-Threonine-Glycine Hydrochloride can be achieved using solid-phase peptide synthesis (SPPS) techniques. In SPPS, the amino acids are sequentially added to a growing peptide chain attached to a solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used for protecting the amino groups during synthesis.
H-Threonine-Glycine Hydrochloride has a molecular formula of CHNO·HCl. The structure features:
H-Threonine-Glycine Hydrochloride can participate in various chemical reactions typical for peptides:
The stability of H-Threonine-Glycine Hydrochloride can be affected by factors such as pH and temperature, influencing its reactivity and potential applications in biological systems .
The mechanism of action for H-Threonine-Glycine Hydrochloride involves its role as a signaling molecule or substrate in various biochemical pathways. It may influence metabolic processes, protein synthesis, and cellular signaling due to its structural properties.
Research indicates that dipeptides like H-Threonine-Glycine can modulate physiological responses, potentially enhancing muscle recovery and immune function .
Relevant analyses include:
H-Threonine-Glycine Hydrochloride finds applications in several scientific fields:
Dipeptides have served as foundational tools in medicinal chemistry since the mid-20th century, evolving from hormone analogs to sophisticated drug delivery vehicles. The transformation of peptides into bioactive small molecules, termed "peptide-to-small molecule modification," emerged as a key strategy to overcome limitations of therapeutic peptides, such as poor metabolic stability and membrane permeability [1]. Early breakthroughs like captopril—developed from the venom-derived peptide teprotide—demonstrated that dipeptide motifs could be optimized into orally bioavailable drugs [1]. This paradigm shift established dipeptides as:
H-Thr-Gly-OH exemplifies this evolution, transitioning from a peptide screening artifact to a tool for probing transporter biology and prodrug design [2] [7].
H-Thr-Gly-OH interacts critically with proton-coupled oligopeptide transporters (PEPTs), particularly hPEPT1 (SLC15A1), which mediates dietary uptake of di/tripeptides in the small intestine. Research demonstrates its dual role as both a substrate and molecular probe for transporter kinetics:
Key Findings on Transporter Interactions
Table 1: Affinity of H-Xaa-Ser-OH Dipeptides for hPEPT1
Dipeptide (H-Xaa-Ser-OH) | IC₅₀ (mM) | Translocation Efficiency |
---|---|---|
Phe-Ser | 0.12 | Low |
Thr-Gly | 0.45 | Very Low |
Trp-Ser | 0.08 | Moderate |
Val-Ser | 0.30 | High |
Data derived from competitive inhibition assays using [¹⁴C]Gly-Sar as reference substrate [5]
The paradoxical behavior of high binding affinity with poor translocation makes H-Thr-Gly-OH a key tool for studying transporter structure-function relationships. Molecular dynamics simulations suggest glycine’s compact size prevents essential conformational changes in hPEPT1 required for substrate internalization [5].
H-Thr-Gly-OH’s transporter affinity positions it as a promising pro-moiety in prodrug architectures, particularly for enhancing membrane permeability of poorly absorbed therapeutics:
Mechanistic Advantages
Validated Applications
Table 2: Prodrug Design Strategies Using Dipeptide Pro-Moieties
Approach | Example | Outcome | Challenge |
---|---|---|---|
Ester-linked NSAIDs | H-Phe-Ser(ibuprofen)-OH | Enhanced binding affinity (0.04 mM K~i~) | Poor translocation |
Antiviral dipeptides | Valacyclovir | 3–5× increased oral bioavailability | Enzymatic instability in lumen |
Thr-Gly conjugates | Theoretical models | Predicted solubility enhancement | Translocation barrier |
Synthesis based on [3] [5] [7]
Current research focuses on structural hybrids using Thr-Gly’s scaffold to balance transporter affinity and metabolic stability. For instance, substituting glycine with β-amino acids or cyclizing the dipeptide backbone may optimize resistance to peptidases while retaining hPEPT1 recognition [1] [7].
Table 3: Key Physicochemical Properties of H-Thr-Gly-OH
Property | Value | Method |
---|---|---|
Molecular formula | C₆H₁₂N₂O₄ | ESI-MS |
Molecular weight | 176.17 g/mol | Calculated |
CAS number | 686-44-2 | Registry |
Log P (octanol/water) | −1.71 | Chromatographic assay |
Aqueous solubility | >100 mM (pH 7.4) | Shake-flask method |
pKa (COOH) | 3.12 | Potentiometric titration |
Data compiled from commercial and research sources [2] [9]
The future utility of H-Thr-Gly-OH lies in leveraging its dual transporter affinity and conformational flexibility to develop targeted prodrugs for specific tissues (e.g., intestinal epithelium, brain microvasculature). Advances in computational modeling now enable precise prediction of its hybrid derivatives’ transporter binding and metabolic fate, accelerating rational prodrug design [1] [7].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: